molecular formula C10H13NO3 B015611 alpha-Methyl-m-tyrosine CAS No. 305-96-4

alpha-Methyl-m-tyrosine

Cat. No. B015611
CAS RN: 305-96-4
M. Wt: 195.21 g/mol
InChI Key: CAHPJJJZLQXPKS-UHFFFAOYSA-N
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Description

Alpha-Methyl-m-tyrosine, also known as metirosine, is a tyrosine hydroxylase enzyme inhibitor . It is involved in inhibiting the catecholamine biosynthetic pathway . It has been used in the treatment of pheochromocytoma and has been demonstrated to inhibit the production of melanin . It is available as a generic medication .


Molecular Structure Analysis

The molecular formula of Alpha-Methyl-m-tyrosine is C10H13NO3 . It has a molar mass of 195.218 g·mol−1 . It contains an extra methyl group in the α-position where tyrosine would have a hydrogen atom .


Chemical Reactions Analysis

Alpha-Methyl-m-tyrosine inhibits tyrosine hydroxylase whose enzymatic activity is normally regulated through the phosphorylation of different serine residues in regulatory domain sites . Catecholamine biosynthesis starts with dietary tyrosine, which is hydroxylated by tyrosine hydroxylase and it is hypothesized that Alpha-Methyl-m-tyrosine competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .

Scientific Research Applications

Inhibition of Tyrosine Hydroxylase

Alpha-methyl-para-tyrosine (AMPT) temporarily inhibits tyrosine hydroxylase, which is the rate-limiting step in the dopamine biosynthesis cascade . This inhibition can be used in research to study the effects of reduced dopamine levels.

Treatment of Pheochromocytoma

Metyrosine has been shown to suppress catecholamine synthesis and alleviate symptoms related to catecholamine excess, including hypertension, headache, tachycardia, constipation, and tremor . It is primarily used to reduce these symptoms in patients with pheochromocytoma .

Anti-Melanogenic Agent

Metyrosine is used as an anti-melanogenic compound . It inhibits tyrosinase, a key enzyme target in the design of new chemical ligands against melanogenesis . This has applications in the food, pharmaceutical, and cosmetics industries .

Neurotransmitter Depletion

In adrenergic neurons, alpha-methyl-meta-tyrosine (alpha-MmT) is converted to metaraminol via the noradrenaline (NA) synthetic pathway . Metaraminol displaces NA from its neuronal stores, leading to a drastic reduction in NA levels . This property is used in research to study the effects of reduced noradrenaline levels.

Whitening Agent Development

Metyrosine can be used in the development of whitening agents . It inhibits melanin synthesis in melanocytes and downregulates melanocyte stimulation . This inhibition of growth and melanin synthesis at gene expression levels represents a whitening research method that serves as an alternative to tyrosinase inhibition .

Copper Chelation

Metyrosine can be used for copper chelation . This property is used in research to study the effects of reduced copper levels in various biological systems .

properties

IUPAC Name

2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPJJJZLQXPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883357
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-m-tyrosine

CAS RN

305-96-4, 62-25-9
Record name α-Methyl-m-tyrosine
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Record name alpha-Methyl-m-tyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tyrosine, DL-
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Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
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Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
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Record name 3-hydroxy-α-methyl-3-phenylalanine
Source European Chemicals Agency (ECHA)
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Record name .ALPHA.-METHYL-M-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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